molecular formula C15H30O2 B153164 Ethyl tridecanoate CAS No. 28267-29-0

Ethyl tridecanoate

Cat. No. B153164
CAS RN: 28267-29-0
M. Wt: 242.4 g/mol
InChI Key: QJYYMNOTJXIOBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of esters can be complex, involving multiple steps and various reactions. For example, ethyl esters can be synthesized through Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These reactions involve the condensation of an aldehyde with ethyl acetoacetate in the presence of a catalyst. Although these papers do not describe the synthesis of ethyl tridecanoate specifically, the methods could be conceptually similar.

Molecular Structure Analysis

The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C–O–C). X-ray diffraction studies are often used to confirm the structure of synthesized esters, as seen in the studies of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These compounds crystallize in different space groups but share the common ester functional group.

Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions. For instance, they can be involved in Baeyer-Villiger oxidations, as mentioned in the synthesis of pheromones from ethyl (7S)-10-hydroxy-7-methyldecanoate . This reaction is used to insert an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, transforming a ketone into an ester. Ethyl tridecanoate could potentially undergo similar reactions depending on its chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters like ethyl tridecanoate are influenced by their molecular structure. Esters generally have lower boiling points than the corresponding acids due to their inability to form hydrogen bonds as effectively. They are often volatile and have distinctive odors. The chemical properties include susceptibility to hydrolysis, forming the parent acid and alcohol, and reactions with amines to form amides. The specific properties of ethyl tridecanoate would depend on its molecular structure, which is not detailed in the provided papers.

Scientific Research Applications

Immunomodulatory Effects

Ethyl 8‐hydroxy‐8‐methyl‐tridecanoate, isolated from Phyllanthus amarus, exhibits immunosuppressive effects on human leucocytes. It affects chemotaxis, oxidative burst, CD18 complex expression, and the phagocytosis ability of these cells (Yuandani, Jantan, & Husain, 2019).

Xanthine Oxidase Inhibition

Ethyl tridecanoate demonstrates potential as a xanthine oxidase inhibitor, suggesting its role in managing conditions like gout. This was concluded from in silico analysis of compounds in the ethyl acetate fraction of ethanolic extract of Stelechocarpus burahol leaves (Diniatik, Pramono, & Riyanto, 2017).

Thermal Properties

Ethyl tridecanoate's thermal properties, like heat capacity and enthalpy of fusion, have been extensively studied. These properties are significant for applications in materials science and chemical engineering (Miltenburg & Oonk, 2005).

Role in Olfactory Behavior

In studies related to the olfactory responses of insects, ethyl tridecanoate has been evaluated. For instance, it has been studied in relation to the olfactory behavior of red flour beetles, Tribolium castaneum, towards natural fatty acid esters (Singh, Rangaswamy, & Majumder, 1985).

Biodegradation Studies

Ethyl tridecanoate has been included in studies focusing on the biodegradation of various organic compounds. For example, research into the anaerobic biodegradation of gasoline oxygenates in soils has considered ethyl tridecanoate as part of the study (Yeh & Novak, 1994).

Quality Control in Biodiesel

In the context of biodiesel quality control, ethyl tridecanoate is a component of interest. For instance, its presence is analyzed in the context of determining the content of esters and glycerol in biodiesel (Prados, Rezende, Batista, Alves, & Filho, 2012).

Safety And Hazards

Ethyl tridecanoate should be handled in a well-ventilated place. Suitable protective equipment should be worn to prevent generation of vapour or mist. Hands and face should be washed thoroughly after handling .

properties

IUPAC Name

ethyl tridecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYMNOTJXIOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067369
Record name Ethyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tridecanoate

CAS RN

28267-29-0, 117295-96-2
Record name Ethyl tridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28267-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecanoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028267290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanoic acid, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117295962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanoic acid, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl tridecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.466
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
JC Van Miltenburg, HAJ Oonk - Journal of Chemical & …, 2005 - ACS Publications
… The heat capacity of ethyl tridecanoate was measured between 175 K and 320 K; the compound also crystallized in a metastable form, which recrystallized during heating to the stable …
Number of citations: 18 pubs.acs.org
M Balamurugan, GG Selvam… - … -Eurasian Journal of …, 2013 - researchgate.net
… bioactive major constituents like n-hexadecanoic acid-tetradecanoic acid, oleic acid-9-octadecenoic acid-6-octadecenoic acid, hexadecanoic acid-ethyl ester-ethyl tridecanoate and …
Number of citations: 45 www.researchgate.net
Y Shu, Z Zhang, Z Wang, H Ren, H Wang - Proceedings of the 2012 …, 2014 - Springer
Aromatic compounds in jujube brandy were extracted by liquid–liquid extraction (LLE) and identified and quantified by gas chromatography–mass spectrometry (GC–MS). A 60 …
Number of citations: 4 link.springer.com
HH Mohammed, FO Abdullah - Journal of Food Quality, 2022 - hindawi.com
… quantitative gas chromatography-mass spectrophotometry (GC-MS) analysis of the extracts confirmed that the most abundant compound in the methanol extract was ethyl tridecanoate (…
Number of citations: 5 www.hindawi.com
H Schlenk, B Lamp - Journal of the American Chemical Society, 1951 - ACS Publications
… The reduction of ethyl 2-tridecanoyltridecanoate (I), from Claisen condensation of ethyl tridecanoate, with amalgamated zinc, absolute ethanol and dry hydrogen chloride gave an …
Number of citations: 12 pubs.acs.org
M Shashikant, A Bains, P Chawla, M Sharma… - International Journal of …, 2022 - Elsevier
… In addition to this in the present study, several phytocompounds that include ethyl tridecanoate, undecanoic acid ethyl ester, diallyl divinylsilane, 3-phenyl-pyrrolo(2,3-β) pyrazine are …
Number of citations: 11 www.sciencedirect.com
DHL Robertson, RJ Beynon, RP Evershed - Journal of Chemical Ecology, 1993 - Springer
… Fractions were chloroform extracted in the presence of an ethyl tridecanoate intemal … , in the presence of the same ethyl tridecanoate internal standard. Integrated GC peak areas …
Number of citations: 164 link.springer.com
W Jianming, Y Zhe, L Bingye, L Hongjiu, H Ting - 2010 4th International … - infona.pl
… By SPME &GC-MS analysis, the dominant flavor substance of the product was known as ethyl tridecanoate 18.57%, decenoic acid ethyl ester 16.92%, n-decanoic acid 8.470%, …
Number of citations: 0 www.infona.pl
NM Suaniti, IWB Adnyana, M Manurung, GAMK Dewi… - researchgate.net
… Ester compounds, such as decanoic acid ethyl ester and ethyl tridecanoate, appeared at 10 minutes heating process of homemade VCO. Meanwhile, the presence of α-tocopherol was …
Number of citations: 0 www.researchgate.net
G Zhang, X Yin, Y Li, X Pei, P Zeng, L Zhang - Journal of Food Composition …, 2022 - Elsevier
… have evolved to be 4 VCs: ethyl tridecanoate with similar flavor to fermented tomato juice (Liu … 3B), ethyl tridecanoate and acetic acid could be good indicators to distinguish the IM DBJ …
Number of citations: 3 www.sciencedirect.com

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